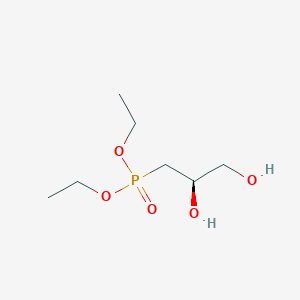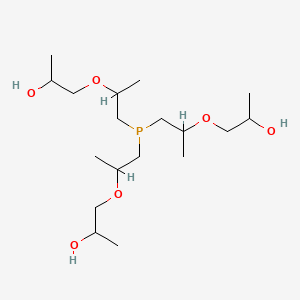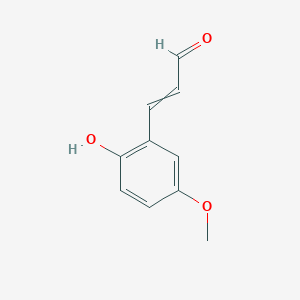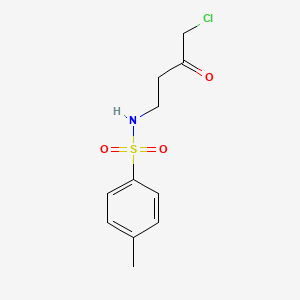
(2R)-3-diethoxyphosphorylpropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-diethoxyphosphorylpropane-1,2-diol is an organic compound that belongs to the class of glycerol derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-diethoxyphosphorylpropane-1,2-diol typically involves the reaction of glycerol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Glycerol Activation: Glycerol is first activated by the base to form a glyceroxide intermediate.
Nucleophilic Substitution: The activated glycerol reacts with diethyl phosphite, leading to the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-diethoxyphosphorylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2R)-3-diethoxyphosphorylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2R)-3-diethoxyphosphorylpropane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Another glycerol derivative with a phosphonooxy group.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A compound with similar structural features but different functional groups.
Uniqueness
(2R)-3-diethoxyphosphorylpropane-1,2-diol is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23737-49-7 |
|---|---|
Formule moléculaire |
C7H17O5P |
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
(2R)-3-diethoxyphosphorylpropane-1,2-diol |
InChI |
InChI=1S/C7H17O5P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7-9H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
LNBBUKIQJDFSRJ-SSDOTTSWSA-N |
SMILES isomérique |
CCOP(=O)(C[C@@H](CO)O)OCC |
SMILES canonique |
CCOP(=O)(CC(CO)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)

![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)




![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)

